molecular formula C15H20N2O6 B14903082 Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate

Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate

Cat. No.: B14903082
M. Wt: 324.33 g/mol
InChI Key: QWGCABODXPAQFR-ZYHUDNBSSA-N
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Description

Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate is a synthetic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to the D-seryl-D-alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate typically involves the esterification of D-seryl-D-alaninate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester bond can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and thioesters.

Scientific Research Applications

Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at specific sites. The ester bond can be hydrolyzed by esterases, releasing the active D-seryl-D-alaninate moiety, which can then interact with its target.

Comparison with Similar Compounds

    Methyl ((benzyloxy)carbonyl)-L-seryl-L-alaninate: Similar structure but with L-isomers.

    Ethyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl ((benzyloxy)carbonyl)-D-seryl-D-valinate: Similar structure but with a valine residue instead of alanine.

Uniqueness: Methyl ((benzyloxy)carbonyl)-D-seryl-D-alaninate is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl protecting group. This combination of features makes it particularly useful in the synthesis of peptides and other biologically active molecules.

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m1/s1

InChI Key

QWGCABODXPAQFR-ZYHUDNBSSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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